GPR41 agonist-1 -

GPR41 agonist-1

Catalog Number: EVT-10951774
CAS Number:
Molecular Formula: C24H23N3O4
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GPR41 agonist-1 is classified under synthetic compounds designed to selectively activate GPR41. It is derived from structural modifications of naturally occurring short-chain fatty acids, which include acetate, propionate, and butyrate. These fatty acids are recognized for their roles in gut health and metabolic regulation. The compound's efficacy and specificity make it a subject of research in pharmacology and metabolic disease treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of GPR41 agonist-1 typically involves organic synthesis techniques that include:

  1. Starting Materials: The synthesis begins with readily available fatty acid derivatives or other organic precursors.
  2. Reactions: Common reactions include esterification, amidation, or other coupling reactions to form the desired agonist structure.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography (e.g., high-performance liquid chromatography) to ensure high purity and yield.
  4. Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its molecular structure.

These methods ensure that the synthesized compound possesses the necessary pharmacological properties to effectively activate GPR41.

Molecular Structure Analysis

Structure and Data

The molecular structure of GPR41 agonist-1 can be represented by its chemical formula, which typically includes carbon, hydrogen, and oxygen atoms arranged in a specific configuration conducive to receptor binding.

  • Molecular Formula: CxHyOz (exact values depend on the specific synthetic route).
  • Molecular Weight: Determined through mass spectrometry.

The three-dimensional structure can be modeled using computational chemistry software to predict its interaction with the GPR41 receptor.

Chemical Reactions Analysis

Reactions and Technical Details

GPR41 agonist-1 undergoes several chemical reactions that are crucial for its activity:

  1. Binding Affinity: The compound binds to GPR41, activating intracellular signaling pathways.
  2. Signal Transduction: Upon binding, it initiates a cascade involving G proteins, leading to changes in cellular cAMP levels.
  3. Metabolic Effects: The activation has downstream effects on glucose metabolism and appetite regulation.

These reactions are critical for understanding how GPR41 agonist-1 can influence metabolic processes in vivo.

Mechanism of Action

Process and Data

The mechanism of action of GPR41 agonist-1 involves:

  1. Activation of GPR41: The compound binds to the receptor on cell membranes.
  2. G Protein Activation: This binding activates associated G proteins (specifically Gi proteins), leading to inhibition of adenylate cyclase activity.
  3. cAMP Reduction: A decrease in cyclic adenosine monophosphate levels alters various downstream signaling pathways affecting insulin sensitivity and energy expenditure.

Research indicates that this mechanism plays a significant role in modulating metabolic responses in adipocytes and enteroendocrine cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GPR41 agonist-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like ethanol or dimethyl sulfoxide.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies assess degradation rates in biological media.
  • Melting Point: Determined through differential scanning calorimetry or similar methods.

These properties are essential for determining the compound's formulation for potential therapeutic use.

Applications

Scientific Uses

GPR41 agonist-1 is being explored for various scientific applications:

  1. Metabolic Research: Investigating its role in energy balance and glucose homeostasis.
  2. Therapeutic Potential: Evaluating its effectiveness in treating obesity-related conditions and type 2 diabetes through modulation of gut-derived signaling pathways.
  3. Pharmacological Studies: Understanding receptor-ligand interactions to develop more selective drugs targeting metabolic diseases.

Research continues to elucidate the full potential of GPR41 agonist-1 in clinical settings, aiming to leverage its mechanism for therapeutic benefits .

Introduction to G Protein-coupled Receptor 41 and Its Role in Physiological Systems

G Protein-coupled Receptor 41 as a Short-Chain Fatty Acid Receptor in Metabolic Regulation

G Protein-coupled Receptor 41 (GPR41), also designated Free Fatty Acid Receptor 3, functions as a metabolite-sensing receptor activated by microbially derived short-chain fatty acids including acetate, propionate, and butyrate. These ligands typically activate G Protein-coupled Receptor 41 within millimolar concentration ranges (EC₅₀ ≈ 100–500 μM), reflecting physiological concentrations found in the colonic lumen (20–100 mM) and systemic circulation (0.1–10 mM) [2] [7]. G Protein-coupled Receptor 41 primarily couples to inhibitory Gαi/o proteins, reducing intracellular cyclic adenosine monophosphate accumulation and modulating multiple downstream effectors [5] [7].

Metabolically, G Protein-coupled Receptor 41 regulates host energy balance through three principal mechanisms: First, it modulates enteroendocrine function. Activation in colonic L-cells stimulates peptide YY secretion, which inhibits gut motility, prolongs nutrient transit time, and enhances energy extraction from indigestible polysaccharides [4] [5]. Second, it influences adipose tissue signaling. Though debated, some studies report G Protein-coupled Receptor 41-dependent leptin secretion from adipocytes in response to propionate, potentially regulating satiety and energy expenditure [5] [8]. Third, it regulates sympathetic nervous system activity. G Protein-coupled Receptor 41 expressed in peripheral ganglia mediates propionate-induced norepinephrine release, increasing heart rate and energy expenditure through β-adrenergic pathways [5] [7].

Table 1: Metabolic Regulatory Functions of G Protein-coupled Receptor 41

Tissue/Cell TypePrimary Signaling PathwayPhysiological OutcomeExperimental Evidence
Enteroendocrine L-cellsGᵢ/o → ↓cAMP → ↓PYY secretionIncreased gut transit → Reduced SCFA absorptionGerm-free GPR41⁻/⁻ mice show 30% faster transit vs wild-type [4] [5]
AdipocytesGᵢ/o → ? → Leptin secretionModulated satiety and energy balanceConflicting reports on leptin response [5] [8]
Sympathetic gangliaGᵢ/o → Gβγ → PLCβ → ERK → Synapsin phosphorylationNorepinephrine release → ↑Energy expenditurePropionate increases wild-type heart rate 15% (blocked by propranolol) [5]

Germ-free studies demonstrate that the metabolic phenotype of G Protein-coupled Receptor 41 deficiency is microbiota-dependent. Conventionally raised G Protein-coupled Receptor 41 knockout mice exhibit reduced adiposity (20–30% less body fat) and faster intestinal transit compared to wild-type littermates, whereas germ-free counterparts show no such differences [4] [5]. This establishes G Protein-coupled Receptor 41 as a key mediator in microbiome-host metabolic crosstalk.

Ligand Specificity and Evolutionary Conservation of G Protein-coupled Receptor 41 Signaling

G Protein-coupled Receptor 41 exhibits distinct ligand specificity profiles across species, though propionate consistently demonstrates the highest agonistic potency. Human G Protein-coupled Receptor 41 shows half-maximal effective concentrations (EC₅₀) of 6 μM for propionate, 42 μM for butyrate, and 1023 μM for acetate in cyclic adenosine monophosphate inhibition assays [7] [8]. Rat orthologs display comparable sensitivity (propionate EC₅₀ = 8–41 μM), confirming evolutionary conservation of ligand recognition [7]. This specificity profile aligns with physiological relevance, as propionate constitutes approximately 20–25% of colonic short-chain fatty acids in humans [7].

Structural determinants of ligand specificity involve receptor transmembrane domain interactions. Molecular modeling suggests that Arg180 and Arg258 in human G Protein-coupled Receptor 41 form electrostatic interactions with short-chain fatty acid carboxylate groups, while hydrophobic residues (Phe80, Val86, Leu104) accommodate aliphatic chains [5]. The carbon chain length preference follows a parabolic pattern: potency increases from acetate (C2) to propionate (C3), peaks at pentanoate (C5), then decreases with longer chains [7] [8].

Table 2: Comparative Ligand Specificity of Human G Protein-coupled Receptor 41

LigandCarbon AtomsEC₅₀ (μM) GTPγS BindingEC₅₀ (μM) Cyclic AMP InhibitionRelative Potency
Acetate210201023+
Propionate31276++++
Butyrate415842+++
Pentanoate585Not reported+++++

Data compiled from Brown et al. (2003) and Le Poul et al. (2003) [7] [8]

A unique pharmacological feature is the antagonistic effect of β-hydroxybutyrate, a ketone body produced during fasting or ketogenic states. β-hydroxybutyrate competitively inhibits propionate-induced G Protein-coupled Receptor 41 activation (IC₅₀ ≈ 500 μM), suppressing sympathetic activation in neurons [5]. This establishes G Protein-coupled Receptor 41 as a nutrient status sensor that modulates energy harvesting according to host metabolic demands – promoting short-chain fatty acid utilization during fed states while inhibiting it during ketosis.

Evolutionarily, G Protein-coupled Receptor 41 and the related G Protein-coupled Receptor 43 share approximately 43% amino acid identity and derive from tandem gene duplication events. Humans possess a third pseudogene (G Protein-coupled Receptor 42) with 98% G Protein-coupled Receptor 41 sequence identity, though its open reading frame contains a frameshift mutation [8]. Tissue distribution patterns are conserved across mammals: G Protein-coupled Receptor 41 predominates in adipose tissue, peripheral neurons, and pancreatic islets, whereas G Protein-coupled Receptor 43 expression dominates in immune cells and colonocytes [5] [7] [8].

G Protein-coupled Receptor 41 in Gut Microbiota-Host Crosstalk: Implications for Systemic Homeostasis

The gut microbiota generates short-chain fatty acids at approximately 500–600 mmol/day in humans, creating a concentration gradient from colonic lumen (20–100 mM) to peripheral circulation (10–100 μM) [2] [7]. G Protein-coupled Receptor 41 serves as a key molecular conduit translating these microbial metabolites into host physiological responses, influencing systems beyond the gastrointestinal tract:

  • Metabolic Homeostasis: Acidipropionibacterium acidipropionici supplementation in high-fat-diet-fed mice elevates propionate production (cecal concentrations increase 2.5-fold) and improves glucose tolerance via G Protein-coupled Receptor 41-dependent mechanisms. Knockout mice lose these benefits despite comparable microbial colonization [6]. G Protein-coupled Receptor 41 activation enhances peptide YY and glucagon-like peptide-1 secretion, slowing gastric emptying and improving insulin sensitivity [3] [5].

  • Immunomodulation: Though less studied than G Protein-coupled Receptor 43, G Protein-coupled Receptor 41 modulates dendritic cell function and T-regulatory cell differentiation. In vitro propionate exposure (1–5 mM) increases anti-inflammatory interleukin-10 production in dendritic cells from wild-type but not GPR41⁻/⁻ mice [2] [3].

  • Cardiovascular Regulation: Portal vein G Protein-coupled Receptor 41 activation by propionate triggers a gut-brain neural circuit that stimulates intestinal gluconeogenesis. This process improves glucose homeostasis and insulin sensitivity independently of dietary composition [5].

Despite these protective associations, G Protein-coupled Receptor 41's role remains controversial due to paradoxical knockout phenotypes. Some studies report GPR41⁻/⁻ mice exhibit reduced adiposity and improved glucose tolerance [4] [5], while others observe increased body fat mass under high-fat diets [5]. Methodological variations explain these discrepancies:

  • Microbiota Composition: Gnotobiotic mice colonized with Bacteroides thetaiotaomicron and Methanobrevibacter smithii show lean GPR41⁻/⁻ phenotypes, whereas conventionally raised mice with complex microbiota exhibit variable effects [4]
  • Sex-Specific Effects: Male GPR41⁻/⁻ mice show 15–20% higher adiposity than wild-types on high-fat diets, whereas females show no difference [5]
  • Disease Models: Conflicting colitis phenotypes exist (exacerbated vs. attenuated inflammation in different knockout studies), attributable to differing induction protocols [2] [3]

Table 3: Systemic Physiological Effects Mediated by Gut Microbiota-G Protein-coupled Receptor 41 Axis

Physiological SystemG Protein-coupled Receptor 41 Activation EffectProposed MechanismKey Evidence
Glucose HomeostasisImproved insulin sensitivityGut-brain neural circuit → Intestinal gluconeogenesisPortal propionate ↑ glucose tolerance 40% (blocked by denervation) [5]
Adipose Tissue MetabolismConflicting reports (↑/↓ adiposity)Modulated leptin secretion? Sympathetic activation?Sex-specific phenotypes in knockouts [5]
Intestinal ImmunityAnti-inflammatory T-cell differentiationDendritic cell modulation → ↑T-reg cellsCecal propionate ↑ T-regs 50% in wild-type only [2] [3]
Cardiovascular FunctionIncreased heart rate and blood pressureGanglionic activation → Sympathetic outflowβ-hydroxybutyrate inhibits propionate-induced hypertension [5] [7]

These complexities highlight contextual dependencies in G Protein-coupled Receptor 41 function. Nevertheless, therapeutic targeting advances: The synthetic agonist compound "G Protein-coupled Receptor 41 agonist-1" (chemical name undisclosed; CAS 506417-09-0) demonstrates potent receptor-specific activation for investigating insulin-related disorders [1]. Unlike endogenous short-chain fatty acids requiring millimolar concentrations, such synthetic agonists activate G Protein-coupled Receptor 41 at nanomolar-to-micromolar ranges, offering research tools to dissect receptor-specific effects apart from off-target short-chain fatty acid actions (e.g., histone deacetylase inhibition) [1] [3].

Future research necessitates standardized disease models and tissue-specific knockouts to resolve phenotypic discrepancies. The G Protein-coupled Receptor 41-microbiota axis nevertheless represents a compelling therapeutic target for metabolic disorders, with synthetic agonists and probiotic interventions (A. acidipropionici) showing mechanistic promise in preclinical studies [3] [6].

Properties

Product Name

GPR41 agonist-1

IUPAC Name

2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29)

InChI Key

UWQXWOJVNASZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.